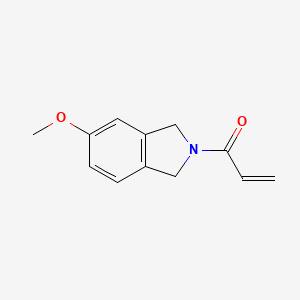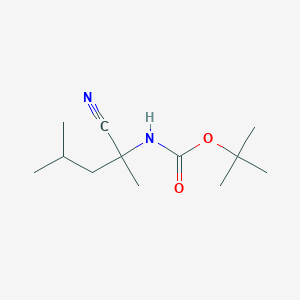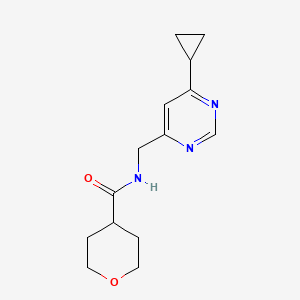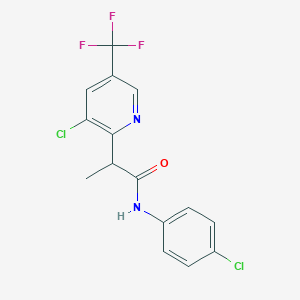
1-(5-Methoxy-1,3-dihydroisoindol-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Methoxy-1,3-dihydroisoindol-2-yl)prop-2-en-1-one, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It was first synthesized in the 1960s and has been used as a designer drug due to its stimulant effects. Despite its widespread use, MDPV has been associated with adverse effects such as addiction, psychosis, and even death.
作用機序
1-(5-Methoxy-1,3-dihydroisoindol-2-yl)prop-2-en-1-one acts by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This, in turn, leads to the stimulant effects of this compound, including increased energy, alertness, and euphoria. This compound also has a high affinity for the serotonin transporter, although its effects on serotonin levels are less well understood.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also leads to increased levels of dopamine and norepinephrine in the brain, leading to the stimulant effects of the drug. This compound has also been shown to have anxiogenic effects, leading to increased anxiety and paranoia in some users.
実験室実験の利点と制限
1-(5-Methoxy-1,3-dihydroisoindol-2-yl)prop-2-en-1-one has a number of advantages and limitations for lab experiments. One advantage is its potency, which allows for the study of its effects at low doses. However, its high affinity for the dopamine and norepinephrine transporters can make it difficult to distinguish its effects from those of other stimulants. Additionally, its adverse effects, including addiction and psychosis, make it a challenging drug to study in vivo.
将来の方向性
There are a number of future directions for 1-(5-Methoxy-1,3-dihydroisoindol-2-yl)prop-2-en-1-one research, including the investigation of its effects on other neurotransmitter systems, such as the serotonin system. Additionally, more research is needed to understand the long-term effects of this compound use, including its potential for addiction and psychosis. Finally, the development of new and more selective dopamine and norepinephrine reuptake inhibitors could lead to new treatments for a variety of disorders, including attention deficit hyperactivity disorder and depression.
Conclusion:
In conclusion, this compound is a synthetic cathinone that has been used as a designer drug due to its stimulant effects. It acts by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This compound has a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. While this compound has been extensively studied, there is still much to learn about its effects on the central nervous system and its potential for addiction and psychosis. Further research is needed to fully understand the mechanisms of action of this compound and its potential for therapeutic use.
合成法
1-(5-Methoxy-1,3-dihydroisoindol-2-yl)prop-2-en-1-one can be synthesized through a variety of methods, including the Leuckart reaction, reductive amination, and Friedel-Crafts acylation. The Leuckart reaction involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ammonium formate and formic acid. Reductive amination involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and sodium borohydride. Friedel-Crafts acylation involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with propionic anhydride and aluminum chloride.
科学的研究の応用
1-(5-Methoxy-1,3-dihydroisoindol-2-yl)prop-2-en-1-one has been used extensively in scientific research to investigate its effects on the central nervous system. Studies have shown that this compound acts as a potent dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This, in turn, leads to the stimulant effects of this compound, including increased energy, alertness, and euphoria.
特性
IUPAC Name |
1-(5-methoxy-1,3-dihydroisoindol-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-12(14)13-7-9-4-5-11(15-2)6-10(9)8-13/h3-6H,1,7-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSVAWUBFVRORR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(C2)C(=O)C=C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-(3,4-Dimethoxyphenyl)-6-hydroxy-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2488640.png)

![N-benzyl-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2488644.png)
![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride](/img/no-structure.png)




![5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2488656.png)




